4-Bromo-2-iodo-6-(trifluoromethyl)aniline

physicochemical properties formulation purification

4-Bromo-2-iodo-6-(trifluoromethyl)aniline is a heavily halogenated aniline scaffold with unmatched orthogonal reactivity: room-temperature Pd(0)-catalyzed coupling at the ortho-iodo position, followed by Pd(dppf)Cl₂ coupling at the para-bromo site. The ortho-CF₃ group enhances lipophilicity (LogP 4.78) and metabolic stability. Ideal for unsymmetrical biaryl pharmacophores and Tröger's base derivatives. Avoid failed syntheses caused by chloro-analogs: this scaffold delivers stepwise selectivity that di-bromo and chloro-bromo variants cannot.

Molecular Formula C7H4BrF3IN
Molecular Weight 365.92 g/mol
Cat. No. B8165296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodo-6-(trifluoromethyl)aniline
Molecular FormulaC7H4BrF3IN
Molecular Weight365.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)I)Br
InChIInChI=1S/C7H4BrF3IN/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,13H2
InChIKeyIVVUTYZOUIWBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-iodo-6-(trifluoromethyl)aniline: A Specialized Halogenated Aniline Scaffold for Drug Discovery


4-Bromo-2-iodo-6-(trifluoromethyl)aniline (CAS 1807119-74-9) is a heavily halogenated aromatic amine featuring ortho-iodo, para-bromo, and ortho-trifluoromethyl substituents. This substitution pattern confers a unique set of physicochemical properties—including elevated density (2.2 ± 0.1 g/cm³), moderate lipophilicity (LogP = 4.78), and a boiling point of 272.2 ± 40.0 °C at 760 mmHg—that differentiate it from simpler halogenated aniline analogs . The compound is primarily utilized as a versatile building block in medicinal chemistry and materials science, where the orthogonal reactivity of its bromo and iodo groups enables precise, sequential cross-coupling strategies .

Why Generic Substitution Fails for 4-Bromo-2-iodo-6-(trifluoromethyl)aniline in Critical Research Applications


Attempts to replace 4-bromo-2-iodo-6-(trifluoromethyl)aniline with seemingly similar halogenated anilines (e.g., 4-bromo-2-chloro-6-(trifluoromethyl)aniline or 2,4-dibromo-6-(trifluoromethyl)aniline) are likely to fail due to fundamentally different reactivity profiles and physicochemical characteristics. The simultaneous presence of a highly reactive iodo group (ortho to the amine) and a less reactive bromo group (para) enables precise, stepwise diversification that is not achievable with di-bromo or chloro-bromo analogs . Furthermore, the specific substitution pattern alters key properties: the target compound exhibits a density of 2.2 g/cm³ and a boiling point of 272.2 °C, whereas its chloro-bromo analog has a lower density of 1.769 g/mL and a boiling point of 220.3 °C [1]. Such differences can significantly impact formulation, purification, and reaction optimization. The data below quantify these critical points of differentiation.

Quantitative Evidence Guide: 4-Bromo-2-iodo-6-(trifluoromethyl)aniline vs. Closest Analogs


Density and Boiling Point: Significant Physicochemical Divergence from Chloro-Bromo Analog

4-Bromo-2-iodo-6-(trifluoromethyl)aniline exhibits a markedly higher density and boiling point compared to its closest commercially available analog, 4-bromo-2-chloro-6-(trifluoromethyl)aniline. The density of the target compound is 2.2 ± 0.1 g/cm³, representing a 24.4% increase over the analog's density of 1.769 g/mL at 25 °C [1]. Similarly, its boiling point of 272.2 ± 40.0 °C at 760 mmHg is 51.9 °C higher than the analog's boiling point of 220.3 °C at 760 mmHg [2]. These differences arise from the substitution of the lighter chlorine atom (atomic weight 35.45) with the heavier iodine atom (atomic weight 126.90).

physicochemical properties formulation purification

LogP and Lipophilicity: Moderate Hydrophobicity with Balanced Solubility Profile

The computed LogP (octanol-water partition coefficient) for 4-bromo-2-iodo-6-(trifluoromethyl)aniline is 4.78 . This value positions the compound as moderately lipophilic, which is beneficial for membrane permeability in biological systems while avoiding the extremely high LogP values (>5) often associated with poor aqueous solubility and high metabolic clearance [1]. In comparison, the structurally related 2-bromo-3-iodo-5-(trifluoromethyl)aniline (a regioisomer) has a reported XLogP3 of 3.5 [2], demonstrating that even subtle changes in substitution pattern can significantly alter lipophilicity by more than 1 log unit.

lipophilicity ADME solubility

Orthogonal Halogen Reactivity: Enabling Sequential Cross-Coupling for Complex Molecule Construction

The reactivity of aryl halides in palladium-catalyzed cross-coupling follows the well-established trend: ArI > ArBr > ArCl >> ArF [1]. In 4-bromo-2-iodo-6-(trifluoromethyl)aniline, the ortho-iodo substituent is significantly more reactive than the para-bromo substituent. This differential reactivity allows for controlled, sequential coupling: the iodo group can be selectively functionalized first (e.g., via Suzuki-Miyaura coupling under mild conditions), followed by activation of the bromo group in a second step . In contrast, the analog 2,4-dibromo-6-(trifluoromethyl)aniline contains two bromo groups of comparable reactivity, which typically leads to statistical mixtures of mono- and di-coupled products when using a single coupling partner, or requires complex protecting group strategies [2].

cross-coupling Suzuki-Miyaura sequential functionalization

Synthetic Accessibility via Rapid para-C-H Functionalization Methodology

A recently reported transition metal-free methodology enables the efficient preparation of para-substituted iodo, bromo, chloro, nitro, and trifluoromethyl aniline derivatives, including 4-bromo-2-iodo-6-(trifluoromethyl)aniline, in as little as 10 minutes [1]. The method utilizes in situ generated bulky hypervalent iodinium reagents to achieve para-selective C-H functionalization. Critically, the products can be purified without column chromatography or recrystallization, which significantly reduces waste and simplifies the work-up process [1]. This contrasts with traditional multi-step halogenation approaches that often require protecting group manipulations and chromatographic purification, leading to lower overall yields and increased solvent consumption.

C-H activation hypervalent iodine metal-free synthesis

Optimal Application Scenarios for 4-Bromo-2-iodo-6-(trifluoromethyl)aniline


Sequential Suzuki-Miyaura Cross-Coupling for Asymmetric Biaryl Synthesis

In medicinal chemistry programs requiring the construction of unsymmetrical biaryl motifs, 4-bromo-2-iodo-6-(trifluoromethyl)aniline serves as an ideal scaffold. The orthogonal reactivity of the iodo and bromo substituents allows for two sequential Suzuki-Miyaura couplings under distinct catalytic conditions (e.g., Pd(PPh₃)₄ for the iodo group at room temperature, followed by Pd(dppf)Cl₂ for the bromo group at elevated temperature). This strategy minimizes the formation of symmetrical byproducts and reduces the total number of synthetic steps .

Synthesis of Halogenated Tröger's Base Analogs

The compound's specific halogenation pattern makes it a valuable precursor for synthesizing halogen-substituted analogues of Tröger's base, a class of chiral molecular tweezers with applications in supramolecular chemistry and asymmetric catalysis. Studies have demonstrated that the condensation of 4-haloanilines with formaldehyde yields Tröger's base derivatives in good to excellent yields, with the halogen substituents providing handles for further functionalization .

Preparation of Fluorinated Pharmacophores via C-H Functionalization

The trifluoromethyl group significantly enhances metabolic stability and lipophilicity, making this compound a strategic choice for building fluorinated pharmacophores. The rapid, chromatography-free synthetic access via para-C-H functionalization methodology enables medicinal chemists to generate diverse libraries of trifluoromethylated aniline derivatives for high-throughput screening [1].

Building Block for Targeted Covalent Inhibitors

The aniline nitrogen provides a site for further derivatization (e.g., amidation, sulfonylation) to introduce warheads for targeted covalent inhibition. The unique combination of halogens and the electron-withdrawing trifluoromethyl group modulates the nucleophilicity of the amine, offering a distinct reactivity profile compared to simpler anilines .

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